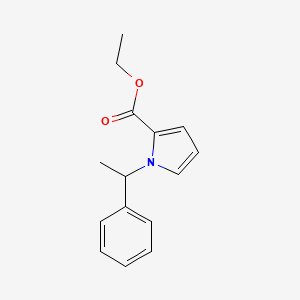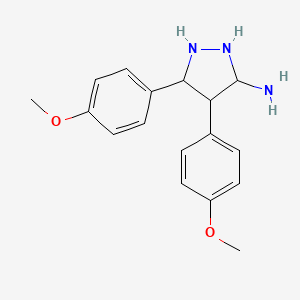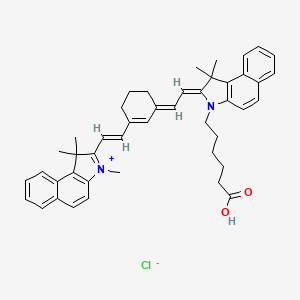![molecular formula C16H20BrNO3 B12284415 benzyl 2-(bromomethyl)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate](/img/structure/B12284415.png)
benzyl 2-(bromomethyl)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,7aS)-2-(Bromométhyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate de benzyle est un composé organique complexe caractérisé par sa structure unique de hexahydrofuro[3,2-b]pyridine
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du (3aS,7aS)-2-(bromométhyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate de benzyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste à cycliser un précurseur approprié, suivi d'une bromation et d'une estérification. Les conditions de réaction nécessitent souvent des températures contrôlées et l'utilisation de catalyseurs spécifiques pour garantir l'obtention de la stéréochimie souhaitée.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela comprend souvent l'utilisation de réacteurs automatisés et de systèmes à flux continu pour assurer une production cohérente.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation : Ce composé peut subir des réactions d'oxydation, souvent facilitées par des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le groupe bromométhyle dans ce composé le rend sensible aux réactions de substitution nucléophile, où les nucléophiles tels que les amines ou les thiols peuvent remplacer l'atome de brome.
Réactifs et conditions courants:
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Azoture de sodium dans le diméthylformamide (DMF).
Principaux produits:
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation d'azides, de thiols ou d'autres dérivés substitués.
Applications de la recherche scientifique
Chimie : Ce composé est utilisé comme intermédiaire dans la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles voies de synthèse et de développer de nouveaux composés.
Biologie et médecine : En chimie médicinale, ce composé peut servir d'échafaudage pour le développement de nouveaux médicaments. Son activité biologique potentielle en fait un candidat pour la découverte et le développement de médicaments.
Industrie : Dans le secteur industriel, ce composé peut être utilisé dans la production de produits chimiques et de matériaux de spécialité. Sa réactivité et sa stabilité le rendent adapté à diverses applications, notamment la fabrication de polymères et de résines.
Mécanisme d'action
Le mécanisme d'action du (3aS,7aS)-2-(bromométhyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate de benzyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe bromométhyle peut former des liaisons covalentes avec des sites nucléophiles sur les protéines ou les enzymes, inhibant potentiellement leur activité. Cette interaction peut affecter diverses voies biochimiques, conduisant aux effets observés du composé.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine: In medicinal chemistry, this compound may serve as a scaffold for the development of new pharmaceuticals. Its potential biological activity makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of (3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires:
- (3aS,7aS)-2-(Chlorométhyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate de benzyle
- (3aS,7aS)-2-(Iodométhyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate de benzyle
Comparaison : Comparé à ses analogues chlorométhyl et iodométhyl, le (3aS,7aS)-2-(bromométhyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate de benzyle présente une réactivité unique due à la taille et à l'électronégativité de l'atome de brome. Cela peut influencer la réactivité du composé et les types de réactions qu'il subit, ce qui en fait un composé précieux pour des applications synthétiques spécifiques.
Propriétés
IUPAC Name |
benzyl 2-(bromomethyl)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3/c17-10-13-9-14-15(21-13)7-4-8-18(14)16(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBRQWNILJEDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC(O2)CBr)N(C1)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
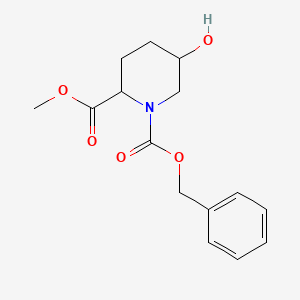

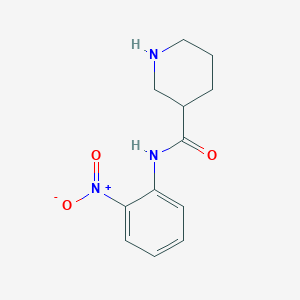
![6-(6-Aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B12284354.png)
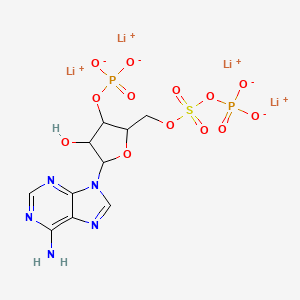

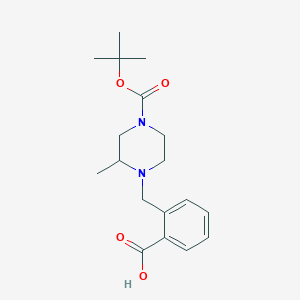
![2-[(Difluoromethyl)sulfanyl]ethan-1-amine](/img/structure/B12284374.png)
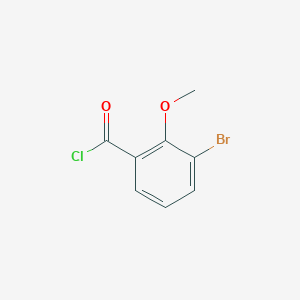
![S-[2-[[2-[(2-acetylsulfanylacetyl)amino]cyclohexyl]amino]-2-oxoethyl] ethanethioate](/img/structure/B12284399.png)
